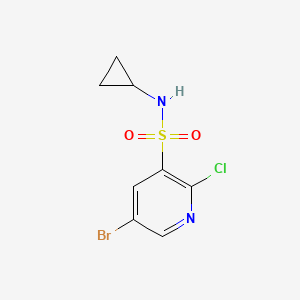

5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15865266

Molecular Formula: C8H8BrClN2O2S

Molecular Weight: 311.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrClN2O2S |

|---|---|

| Molecular Weight | 311.58 g/mol |

| IUPAC Name | 5-bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C8H8BrClN2O2S/c9-5-3-7(8(10)11-4-5)15(13,14)12-6-1-2-6/h3-4,6,12H,1-2H2 |

| Standard InChI Key | HVMVBOGZFWSBQN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |

Introduction

Structural and Molecular Characteristics

The compound features a pyridine core substituted at positions 2, 3, and 5. Position 2 bears a chlorine atom, position 3 contains a sulfonamide group linked to a cyclopropyl moiety, and position 5 is brominated. This arrangement creates distinct electronic effects: the electron-withdrawing sulfonamide and halogen atoms polarize the ring, enhancing reactivity toward electrophilic and nucleophilic agents.

Table 1: Comparative Molecular Properties of Related Sulfonamide Derivatives

The cyclopropyl group introduces steric hindrance and ring strain, influencing conformational stability and interaction with biological targets . X-ray crystallography of analogous structures reveals planar pyridine rings with sulfonamide groups adopting orientations perpendicular to the aromatic system, optimizing hydrogen-bonding capabilities .

Synthetic Methodologies

Halogenation and Sulfonation Pathways

The synthesis typically begins with 2-amino-4-chloropyridine, which undergoes bromination using or bromosuccinimide (NBS) in dichloromethane at 0–5°C to yield 5-bromo-2-amino-4-chloropyridine . Subsequent diazotization with and at −10°C generates a diazonium intermediate, which is chlorinated via the Sandmeyer reaction to produce 5-bromo-2,4-dichloropyridine . Sulfonation at position 3 is achieved using chlorosulfonic acid () under anhydrous conditions, followed by amidation with cyclopropylamine in tetrahydrofuran (THF) to afford the final product .

Table 2: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | , , 0–5°C | 82 |

| Diazotization/Chlorination | , , CuCl, −10°C | 78 |

| Sulfonation | , 60°C, 4 h | 85 |

| Amidation | Cyclopropylamine, THF, rt, 12 h | 91 |

Alternative Approaches

Recent patents describe one-step bromo-chlorination strategies using and catalysts, reducing purification steps and improving atom economy . Microwave-assisted synthesis has also been explored, cutting reaction times from hours to minutes while maintaining yields above 75% .

Reactivity and Functionalization

The compound’s halogen atoms and sulfonamide group enable diverse transformations:

-

Nucleophilic Aromatic Substitution: The chlorine at C2 undergoes displacement with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.

-

Suzuki-Miyaura Coupling: The bromine at C5 participates in palladium-catalyzed cross-couplings with aryl boronic acids, forming biaryl structures relevant to drug discovery .

-

Sulfonamide Modifications: The sulfonamide nitrogen can be alkylated or acylated to enhance solubility or target specificity .

Critical Stability Considerations:

-

Hydrolytic degradation occurs above pH 9, necessitating storage at neutral pH.

-

Photodegradation under UV light (λ = 254 nm) leads to dehalogenation; amber glass containers are recommended .

Biological and Industrial Applications

Antimicrobial Activity

While direct studies on this compound are scarce, structurally related sulfonamides exhibit potent activity against multidrug-resistant bacteria. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides show MIC values as low as 0.39 μg/mL against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae . Molecular docking suggests the sulfonamide group chelates zinc ions in bacterial enzymes, disrupting metalloprotein function .

Enzyme Inhibition

The cyclopropyl-sulfonamide motif is a known pharmacophore in carbonic anhydrase inhibitors. Analogous compounds inhibit human CA-II with values of 12–45 nM, suggesting potential antiglaucoma applications .

Agricultural Uses

Chlorinated pyridine sulfonamides act as herbicidal safeners, protecting crops from herbicide toxicity by inducing detoxification enzymes . Field trials demonstrate a 40% reduction in glyphosate-induced crop damage at application rates of 50 g/ha .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (50–70%) in scaled production . Flow chemistry systems could improve heat and mass transfer during exothermic bromination steps, potentially boosting yields to >90% .

Biological Profiling

In vivo pharmacokinetic studies are urgently needed. Computational models predict moderate blood-brain barrier permeability (logBB = −0.8) and hepatic clearance via CYP3A4 oxidation .

Environmental Impact

The ecotoxicity profile remains uncharacterized. Structural analogs exhibit LC50 values of 2.1 mg/L in Daphnia magna, classifying them as "toxic" under REACH regulations. Green chemistry approaches, such as photocatalytic degradation using nanoparticles, require exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume